Cas no 999-64-4 (3-Bromooctane)
3-Bromooctane Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromooctane
- Octane, 3-bromo-
- 2-ethyl-1-hexylbromide
- 2-ethylhexyl bromide
- 3-Brom-octan
- 3-bromo-octane
- EINECS 213-664-3
- ethylhexyl bromide
- Octane,3-bromo
- 3-Octyl bromide
- 999-64-4
- FT-0615231
- SCHEMBL598141
- AKOS009157595
- NS00042690
- MFCD00039185
- DTXSID20883635
- AMY12158
-
- Inchi: 1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
- InChI Key: OELHQHILWOIUSL-UHFFFAOYSA-N
- SMILES: BrC(CC)CCCCC
Computed Properties
- Exact Mass: 192.05100
- Monoisotopic Mass: 192.05136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 52.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 84.4-85.1 ºC (20 Torr)
- Flash Point: 56.1±10.4 ºC,
- Refractive Index: 1.4582 (589.3 nm 20 ºC)
- Solubility: Almost insoluble (0.015 g/l) (25 º C),
- PSA: 0.00000
- LogP: 3.74020
3-Bromooctane Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Bromooctane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641292-5g |
3-Bromooctane |
999-64-4 | 98% | 5g |
¥9765.00 | 2024-04-23 |
3-Bromooctane Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Bromooctane
Comprehensive Overview of 3-Bromooctane (CAS No. 999-64-4): Synthesis, Applications, and Recent Advances
3-Bromooctane, also known as n-Octyl bromide, is a primary alkyl halide with the molecular formula C8H17Br and a CAS registry number of 999-64-4. This compound belongs to the class of organic bromides, which are widely utilized in synthetic chemistry due to their reactivity in nucleophilic substitution reactions. The structural simplicity of 3-Bromooctane, characterized by an eight-carbon chain with a bromine atom at the third position, makes it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. Recent advancements in catalytic methodologies have further expanded its utility in modern chemical synthesis.
The physical properties of CAS No. 999-64-4 are well-documented in scientific literature. It appears as a colorless liquid with a boiling point of approximately 185–187°C at standard atmospheric pressure and exhibits moderate solubility in polar organic solvents such as ethanol and acetone. Its high lipophilicity is attributed to the long hydrocarbon chain, which influences its partitioning behavior in biological systems and environmental fate. These properties are critical for its application in industrial processes where solvent compatibility and volatility profiles are essential parameters.
Synthetic strategies for preparing 3-Bromooctane have evolved significantly over the past decade. Traditional methods involve the bromination of octanol or octene derivatives using reagents like hydrogen bromide (HBr) or N-bromosuccinimide (NBS). However, recent studies have highlighted greener alternatives employing transition-metal-catalyzed halogenation techniques under milder reaction conditions. For instance, a 2023 study published in *Organic Process Research & Development* demonstrated an efficient palladium-catalyzed C–H bromination pathway for octyl substrates, achieving high yields with reduced waste generation. Such innovations align with the growing emphasis on sustainable chemical manufacturing practices.
In the realm of pharmaceutical research, CAS No. 999-64-4 serves as a key building block for constructing complex molecular architectures. Its ability to undergo SN2 substitution reactions enables the introduction of functional groups at specific positions within drug molecules. A notable example is its use in the synthesis of long-chain alkylated steroids and anti-inflammatory agents reported in a 2021 patent application (WO/2021/157865). Additionally, recent work from the University of Tokyo’s Department of Medicinal Chemistry has explored its role as a linker molecule in prodrug design, where controlled release mechanisms are crucial for enhancing therapeutic efficacy while minimizing side effects.
The agrochemical industry has also recognized the value of CAS No. 999-64-4. As an alkylating agent, it facilitates the synthesis of herbicides and insecticides by enabling carbon-carbon bond formation between aromatic cores and aliphatic chains. A comparative analysis published in *Pest Management Science* (Vol. 78, Issue 5) evaluated various alkylating reagents for their efficiency in creating substituted benzamides with improved soil persistence—a property vital for effective weed control without excessive leaching into groundwater systems.
Beyond traditional applications, emerging research explores novel uses for CAS No. 999-64-4. In materials science, it has been investigated as a precursor for perfluorinated compounds through sequential bromine-fluorine exchange reactions—a process detailed in *Journal of Fluorine Chemistry* (Vol. 567). These fluorinated derivatives exhibit unique surface properties suitable for non-stick coatings and biomedical device coatings that resist protein adsorption.
Safety considerations remain paramount when handling any chemical substance like CAS No. 999-64-4. While not classified under restricted categories per current international regulations, proper storage conditions—such as maintaining temperatures below room temperature to prevent decomposition—and appropriate personal protective equipment (PPE) should be employed during laboratory operations involving this compound.
The global market demand for compounds like CAS No. 999-64-4 continues to grow steadily due to their multifunctional roles across industries ranging from fine chemicals production to biotechnology applications where custom-synthesized molecules play pivotal roles.
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